Cas no 89976-52-3 (Benzene, 2-ethyl-1,4-diiodo-)
Benzene, 2-ethyl-1,4-diiodo- structure
Product Name:Benzene, 2-ethyl-1,4-diiodo-
CAS No:89976-52-3
MF:C8H8I2
MW:357.958066940308
CID:584267
PubChem ID:18956496
Update Time:2025-04-19
Benzene, 2-ethyl-1,4-diiodo- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-ethyl-1,4-diiodo-
- 2-ethyl-1,4-diiodobenzene
- DTXSID80596850
- 89976-52-3
- SCHEMBL8645452
-
- Inchi: 1S/C8H8I2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
- InChI Key: WBTOYDCQRYRSAH-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1CC)I
Computed Properties
- Exact Mass: 357.87155g/mol
- Monoisotopic Mass: 357.87155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
Benzene, 2-ethyl-1,4-diiodo- Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
89976-52-3 (Benzene, 2-ethyl-1,4-diiodo-) Related Products
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- 866996-02-3(4-Ethyl-1-iodo-2-methylbenzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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